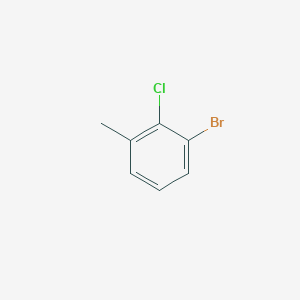

![molecular formula C7H14N2O2 B1282053 N-[2-(吗啉-4-基)乙基]甲酰胺 CAS No. 78375-50-5](/img/structure/B1282053.png)

N-[2-(吗啉-4-基)乙基]甲酰胺

描述

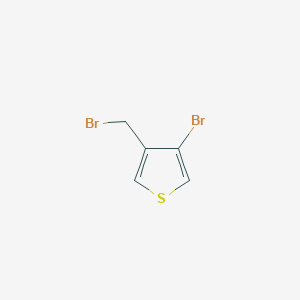

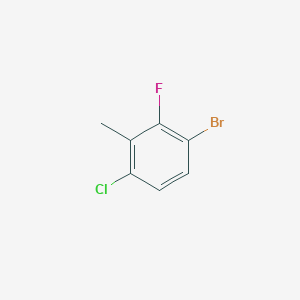

N-[2-(morpholin-4-yl)ethyl]formamide is a chemical compound that is structurally characterized by the presence of a morpholine ring, which is a heterocyclic amine consisting of a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The morpholine ring is attached to an ethyl group, which in turn is connected to a formamide moiety. This compound is of interest due to its potential biological activity and its role as a building block in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of compounds related to N-[2-(morpholin-4-yl)ethyl]formamide involves several steps, including condensation, amination, and cyclization reactions. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate . Similarly, a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives were synthesized from 3,4-Difluoronirobenzene, indicating the versatility of morpholine-containing compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds containing the morpholine moiety has been studied using techniques such as X-ray crystallography. For example, the crystal structure of a complex formed between DNA and 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide revealed that the morpholino group can adopt a twisted boat conformation and make van der Waals contact with other molecules in the structure . The morpholine ring's ability to adopt different conformations can influence the overall molecular geometry and intermolecular interactions of the compound.

Chemical Reactions Analysis

Compounds with the morpholine structure can participate in various chemical reactions. The presence of the formamide group allows for the formation of hydrogen bonds, as seen in the crystal structure of N-[3-(2-Methylphenyl)isoquinolin-1-yl]formamide, where intermolecular N-H...O hydrogen bonds link molecules into a centrosymmetric dimer . Additionally, the morpholine ring can be involved in reactions with other functional groups, leading to the formation of diverse chemical structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[2-(morpholin-4-yl)ethyl]formamide derivatives are influenced by the presence of the morpholine ring and the formamide group. These properties include solubility, melting point, and the ability to form crystals in various space groups. For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system, indicating the impact of molecular structure on the crystalline form . The biological activity of these compounds, such as their inhibition of cancer cell proliferation, is also a significant aspect of their chemical properties .

科学研究应用

绿色溶剂合成

N-甲酰吗啉化学稳定、无毒、无腐蚀性,由于其独特的结构和与各种烃类和水的相容性,被用作杂环化合物合成的绿色溶剂,从而降低了芳烃的相对挥发性 (Ghasemi, 2018)。

有机化合物合成

该化合物在取代苯并喹唑啉酮的合成中发挥作用,后者在抗癌活性方面显示出潜力。它用于 Buchwald-Hartwig 条件来合成 6-(吗啉-4-基)苯并[h]喹唑啉-4(3H)-酮衍生物 (Nowak等,2014)。

辐射防护研究

在探索辐射防护的研究中,已发现相关的化合物S-苯甲基甲酰脒4(N-乙基异硫酰胺)吗啉二盐酸盐可以保护大鼠的肾上腺免受分级剂量的X射线照射 (Chaturvedi和Hasan,1985)。

中风治疗研究

该化合物的衍生物TS-011[N-(3-氯-4-吗啉-4-基)苯基-N'-羟基亚胺甲酰胺]已被研究其对出血性和缺血性中风的影响,显示出减小梗死面积和对抗脑血管痉挛的潜力 (Miyata等,2005)。

异腈合成

该化合物用于合成α-吗啉苄基异腈和其他异腈,它们是各种化学反应中的关键组分 (Katritzky等,1993)。

环化研究

它参与甲酰胺的酸催化环化,导致合成了取代的1-苄基八氢异喹啉,在N-甲酰吗啡的研究中具有重要意义 (Meuzelaar等,1998)。

异喹啉合成

从N-[2-(2-酰基-4,5-二甲氧基苯基)乙基]甲酰胺获得的异喹啉的N-甲酰烯酰胺使用该化合物合成,展示了其在复杂有机合成中的效用 (Ivanov等,2006)。

三氟甲胺的生产

用于合成(三氟甲基)胺,证明了其在生产重要化学中间体方面的多功能性 (Dmowski和Kamiński,1983)。

抗真菌剂合成

该化合物是4-(噻吩并[3,2-d]嘧啶-4-基)吗啉衍生物合成的前体,显示出作为抗真菌剂的潜力 (Lei等,2017)。

安全和危害

属性

IUPAC Name |

N-(2-morpholin-4-ylethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c10-7-8-1-2-9-3-5-11-6-4-9/h7H,1-6H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVGWKHDLPGACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292848 | |

| Record name | N-[2-(4-Morpholinyl)ethyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(morpholin-4-yl)ethyl]formamide | |

CAS RN |

78375-50-5 | |

| Record name | N-[2-(4-Morpholinyl)ethyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78375-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(4-Morpholinyl)ethyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide, N-[2-(4-morpholinyl)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

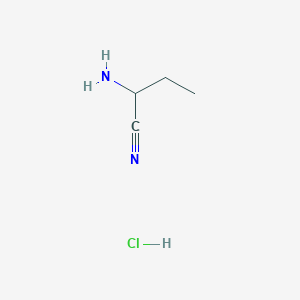

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)